Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of (5,6-dihydro-4H-pyrrolo [1,2-b]pyrazol-3-yl)methanamine was developed . The process involved protection of pyrazole with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After SEM deprotection, the intramolecular ring was closed and a bromine atom was introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole. The Br group was subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation resulted in the desired product .Molecular Structure Analysis
The molecular structure of “Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate” is characterized by the presence of a pyrrole and a pyrazole ring . The InChI code is 1S/C7H10N2/c1-6-4-7-2-3-8-9(7)5-6/h2-3,6H,4-5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 122.17 . It is a yellow to brown sticky oil to semi-solid substance .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. The compound has been used in:
- Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes : A study by Nikitenko et al. (2006) showcases its use in synthesizing key intermediates like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, crucial in the synthesis of 6-alkylidene penems, a class of β-lactam antibiotics (Nikitenko et al., 2006).
- Microwave-Induced Intramolecular Nitrile-Imine–Alkyne Cycloaddition : Yoneyama et al. (2022) utilized this compound in producing 2-(phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular cyclization, which was advantageous over conventional photoreactions (Yoneyama et al., 2022).
Pharmaceutical Research
This compound plays a role in pharmaceutical research, contributing to the development of new drugs and therapeutic agents:
- Inhibition of ALK5 Kinase : Tenora et al. (2016) report the synthesis of 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles using palladium-catalyzed C-H activation. These compounds were found to be selective inhibitors of ALK5 kinase, which is significant in cancer and fibrosis treatment (Tenora et al., 2016).
Material Science and Catalysis
In the field of material science and catalysis, this compound derivatives demonstrate diverse applications:
- Development of Novel Heterocyclic Systems : Mokrov et al. (2010) utilized this compound in the creation of new pyrrole-containing heterocyclic systems, contributing to material science and potential pharmacological applications (Mokrov et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit blood coagulation factors xa and xia . These factors play a crucial role in the blood coagulation cascade, making them potential targets for anticoagulant therapy .
Mode of Action
It is synthesized as a potential dual inhibitor of coagulation factors xa and xia . The compound likely interacts with these targets, inhibiting their function and thus affecting the blood coagulation cascade.
Biochemical Pathways
Given its potential role as an inhibitor of coagulation factors xa and xia, it can be inferred that it may affect the blood coagulation pathway .
Pharmacokinetics
Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
As a potential inhibitor of coagulation factors xa and xia, it may prevent the formation of blood clots .
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQFARYCSJPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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